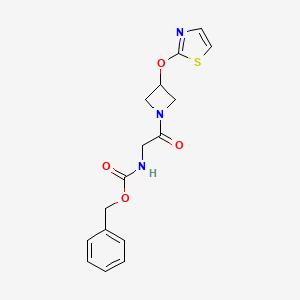

Benzyl (2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)carbamate is a carbamate derivative featuring a four-membered azetidine ring substituted with a thiazol-2-yloxy group. This compound’s structure combines a carbamate-protected amine, a ketone group, and a heterocyclic thiazole moiety, making it a candidate for applications in medicinal chemistry and peptide synthesis. The azetidine ring introduces ring strain, which may enhance reactivity compared to larger cyclic amines like pyrrolidine or piperidine .

Properties

IUPAC Name |

benzyl N-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-14(19-9-13(10-19)23-16-17-6-7-24-16)8-18-15(21)22-11-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMSNLWTWHPFOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving β-amino alcohols and suitable electrophiles.

Carbamate Formation: The final step involves the reaction of the azetidine-thiazole intermediate with benzyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Anticholinesterase Activity

Recent studies have highlighted the potential of benzyl (2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)carbamate as an anticholinesterase agent. Anticholinesterases are vital in treating conditions like Alzheimer's disease, where inhibition of acetylcholinesterase can enhance cholinergic transmission. In vitro assays have shown that compounds with similar structures exhibit significant inhibitory effects on both acetylcholinesterase and butyrylcholinesterase enzymes, suggesting that this compound could share similar properties .

Antimicrobial Properties

Research into thiazole-containing compounds has revealed their potential as antimicrobial agents. The structural features of this compound may contribute to its effectiveness against bacterial strains. Studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Case Study 1: Synthesis and Characterization

A study synthesized a series of thiazole derivatives, including this compound. The synthesized compounds were characterized using spectroscopic techniques such as NMR and mass spectrometry. The results indicated that modifications in the thiazole ring could enhance biological activity, paving the way for further optimization .

Case Study 2: In Vitro Evaluation of Anticholinesterase Activity

In an experimental setup, several carbamate derivatives were evaluated for their ability to inhibit acetylcholinesterase. Among these, this compound showed promising results with an IC50 value comparable to established inhibitors. This study underscores the compound's potential in neuropharmacology and warrants further exploration in vivo .

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in binding to proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core structure : Azetidine (4-membered ring) with thiazol-2-yloxy substitution.

- Functional groups : Carbamate, ketone, and thiazole.

- Molecular weight : Estimated ~350–400 g/mol (based on analogous compounds in ).

Analogs

Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate Core structure: Benzotriazole (5-membered aromatic heterocycle) instead of thiazole. Key difference: Benzotriazole’s electron-deficient nature may alter reactivity in peptide coupling compared to thiazole . Synthesis: Uses benzotriazole activation with thionyl chloride in CH₂Cl₂ .

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)carbamate Core structure: Chloro-substituted azetidine.

Physicochemical Properties

Biological Activity

Benzyl (2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Molecular Formula : CHNOS

- Molecular Weight : 347.4 g/mol

- CAS Number : 1797734-57-6

This compound features a thiazole ring, an azetidine ring, and a carbamate group, which contribute to its unique biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring is hypothesized to engage with active sites on enzymes, potentially inhibiting their function. The azetidine moiety may facilitate binding to proteins, influencing their activity.

Antibacterial Activity

This compound has shown promise in antibacterial applications. Its structure allows it to serve as a scaffold for developing novel antibiotics targeting resistant bacterial strains. Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties against various pathogens.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer activity. The unique combination of the thiazole and azetidine rings could enhance the selectivity and potency of the compound against cancer cells. Further investigations are required to elucidate its efficacy in cancer models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential of this compound.

Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives demonstrated their effectiveness as xanthine oxidase inhibitors, which are crucial in managing oxidative stress-related diseases. The interactions were characterized using spectroscopy techniques, revealing that modifications at specific positions significantly enhanced inhibitory activity .

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Thiazole A | 85% | 5.0 |

| Thiazole B | 78% | 7.5 |

| Benzyl Carbamate | TBD | TBD |

Study 2: Cancer Cell Line Studies

In vitro studies on azetidine derivatives indicated promising results against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways. The structural features contributing to this activity were identified through structure-activity relationship (SAR) analyses .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.